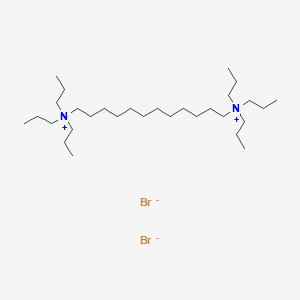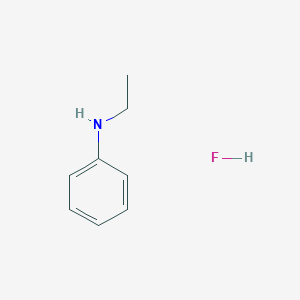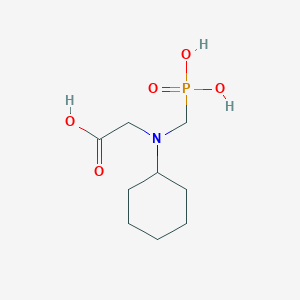![molecular formula C10H12N6O2 B14320137 Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester CAS No. 103145-59-1](/img/structure/B14320137.png)
Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester is a complex organic compound that features a benzoic acid core with an azidomethyl and triazenyl functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives followed by the introduction of azidomethyl and triazenyl groups through nucleophilic substitution and diazotization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using benzoic acid and methanol in the presence of sulfuric acid as a catalyst
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the azidomethyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or alkyl halides under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid esters.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry reactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Industry: Utilized in the development of novel materials, including polymers and coatings, due to its unique functional groups.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester involves its ability to undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are valuable in medicinal chemistry. The triazenyl group can act as a leaving group in substitution reactions, facilitating the introduction of other functional groups. These properties make the compound versatile in chemical synthesis and potential therapeutic applications.
Comparación Con Compuestos Similares
Benzoic acid, methyl ester: Lacks the azidomethyl and triazenyl groups, making it less reactive in certain chemical transformations.
Benzoic acid, 4-azidomethyl-, methyl ester: Contains the azidomethyl group but lacks the triazenyl group, limiting its versatility in synthetic applications.
Benzoic acid, 4-triazenyl-, methyl ester: Contains the triazenyl group but lacks the azidomethyl group, affecting its reactivity profile.
Uniqueness: Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester is unique due to the presence of both azidomethyl and triazenyl groups, which provide a wide range of reactivity and potential applications in various fields. This dual functionality allows for diverse chemical transformations and makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
103145-59-1 |
|---|---|
Fórmula molecular |
C10H12N6O2 |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
methyl 4-[[azidomethyl(methyl)amino]diazenyl]benzoate |
InChI |
InChI=1S/C10H12N6O2/c1-16(7-12-14-11)15-13-9-5-3-8(4-6-9)10(17)18-2/h3-6H,7H2,1-2H3 |
Clave InChI |
RQIGGPRWZKMUEX-UHFFFAOYSA-N |
SMILES canónico |
CN(CN=[N+]=[N-])N=NC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


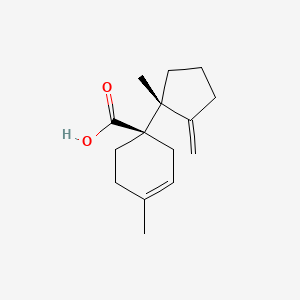

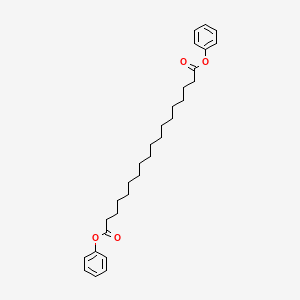

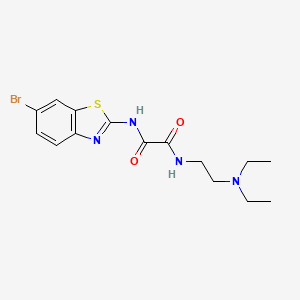
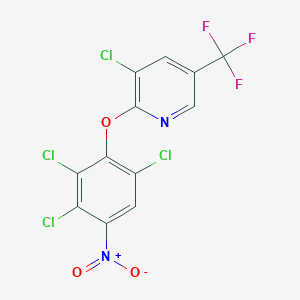
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)

